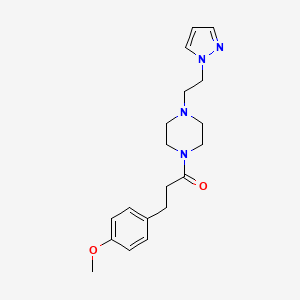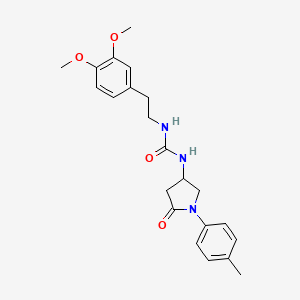
1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one is a useful research compound. Its molecular formula is C19H26N4O2 and its molecular weight is 342.443. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Sigma-1 Receptor Antagonism for Pain Management : A study by Díaz et al. (2020) focused on a series of pyrazoles leading to the identification of a related compound as a sigma-1 receptor antagonist for pain treatment. The research highlighted its high aqueous solubility and permeability, making it a potential candidate for managing pain (Díaz et al., 2020).
Dopamine Receptor Partial Agonists : Möller et al. (2017) investigated the incorporation of a pyrazolo[1,5-a]pyridine heterocyclic appendage in 1,4-disubstituted aromatic piperazines. This led to high-affinity dopamine receptor partial agonists, with potential therapeutic applications for conditions like schizophrenia (Möller et al., 2017).
Antimicrobial Activities : Bektaş et al. (2007) synthesized novel triazole derivatives, including compounds with structural similarities to the compound . These derivatives showed good or moderate activities against various microorganisms, suggesting potential applications in antimicrobial therapy (Bektaş et al., 2007).
Anticonvulsant Potential : Aytemir et al. (2010) synthesized new 4H-pyran-4-one derivatives, including compounds structurally similar to the one of interest, which showed potential as anticonvulsant agents in various tests, indicating their utility in treating epilepsy or related disorders (Aytemir et al., 2010).
Potential as Anticonvulsant Drug Candidate : A study by Severina et al. (2021) on a related compound, "Epimidin", highlighted its promise as a new anticonvulsant drug candidate. The study involved developing a new HPLC method for determining related substances in this active pharmaceutical ingredient (Severina et al., 2021).
Microwave-Assisted Synthesis : Milosevic et al. (2015) explored the microwave-assisted synthesis of certain carboxamides using primary aliphatic amines, including piperazine derivatives, which are structurally related to the compound . This method yielded compounds in good yields, suggesting efficient synthetic pathways for similar compounds (Milosevic et al., 2015).
Crystal Structure Analysis : The study by Faizi et al. (2016) on 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid, a structurally related compound, provided insights into the molecular conformation and crystal structure, which can be relevant for understanding similar compounds (Faizi et al., 2016).
Antimicrobial Activity of Pyridine Derivatives : Patel et al. (2011) synthesized and analyzed new pyridine derivatives with antimicrobial activity, including structures related to the compound of interest. These derivatives showed variable and modest activity against bacteria and fungi (Patel et al., 2011).
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-1-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-25-18-6-3-17(4-7-18)5-8-19(24)22-14-11-21(12-15-22)13-16-23-10-2-9-20-23/h2-4,6-7,9-10H,5,8,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWPSYHEGXWWBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCN(CC2)CCN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Amino-9-oxa-1-thiaspiro[5.5]undecane 1,1-dioxide hydrochloride](/img/structure/B2484622.png)
![3-(4-bromophenyl)-5-methyl-9-(2-methylbenzyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B2484623.png)



![2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2484629.png)

![N-(3-chloro-4-methoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2484631.png)

![(5-Bromobenzo[d]thiazol-2-yl)methanamine hydrochloride](/img/structure/B2484633.png)
![(E)-3-(furan-3-yl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acrylamide](/img/structure/B2484637.png)

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2484640.png)
![N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2484641.png)
